N-(2-furylmethyl)-2-(7-methoxy-1H-indol-1-yl)acetamide
Description
N-(2-Furylmethyl)-2-(7-methoxy-1H-indol-1-yl)acetamide is a synthetic indole-acetamide derivative characterized by a 7-methoxy-substituted indole core linked to an acetamide group bearing a 2-furylmethyl substituent. This compound shares structural motifs with bioactive molecules targeting enzymes, receptors, or parasitic pathways, as seen in related indole derivatives .
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(7-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-6-2-4-12-7-8-18(16(12)14)11-15(19)17-10-13-5-3-9-21-13/h2-9H,10-11H2,1H3,(H,17,19) |
InChI Key |
YWIIRASNCNXOAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
N-(2-furylmethyl)-2-(7-methoxy-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H18N2O3
- Molecular Weight : 342.42 g/mol
- CAS Number : Not specified in available literature.
Synthesis
The synthesis of this compound typically involves the reaction of 7-methoxyindole derivatives with furylmethylamine under acetic anhydride conditions. This method has been noted for yielding high purity compounds suitable for biological evaluation.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For example, a related compound demonstrated cytotoxic effects against various leukemia cell lines, with IC50 values ranging from 0.94 µM to 11.87 µM across different cell types . The underlying mechanisms often involve the inhibition of critical cellular pathways such as Src kinase activity and tubulin polymerization, which are pivotal in cancer cell proliferation and survival.
The biological mechanisms attributed to this compound and its analogs include:
- Inhibition of Cell Proliferation : The compound has shown to inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent.
- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells, thereby promoting cell death through intrinsic pathways.
Case Studies
Several case studies have explored the efficacy of compounds structurally related to this compound:
- Case Study on Leukemia Cell Lines :
- Pharmacological Evaluation :
Data Table: Biological Activity Overview
| Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | Various (Leukemia) | Src inhibition, tubulin polymerization |
| Analog 4e | 0.94 | NB4 (Leukemia) | Cytotoxicity |
| Analog 4c | 5.11 | MCF7 (Breast) | Apoptosis induction |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The following table summarizes structural analogs, highlighting variations in substituents and biological relevance:
Key Observations:
- Substituent Positioning : The 7-methoxy group on the indole ring in the target compound contrasts with analogs featuring 5-bromo-3-formyl () or 6-methoxy () groups, which may alter electronic properties and binding interactions.
- Acetamide Side Chain : The furylmethyl group distinguishes the target from analogs with methoxyethyl () or diethyl () substituents, impacting lipophilicity and steric bulk.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
